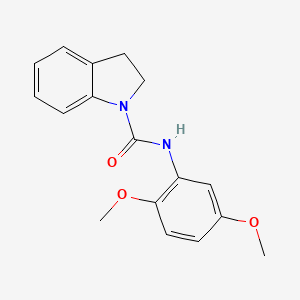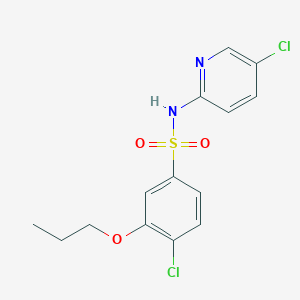
4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a propoxy group, and a chloropyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the chloro group: Chlorination can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the propoxy group: This step involves the reaction of the intermediate compound with a suitable alkylating agent, such as propyl bromide, in the presence of a base.
Incorporation of the chloropyridinyl group: This can be achieved through a coupling reaction using a chloropyridine derivative and a suitable coupling agent like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(5-chloropyridin-2-yl)butanamide
- 4-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide
- 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide
Uniqueness
4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or binding affinity compared to similar compounds.
特性
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-2-7-21-13-8-11(4-5-12(13)16)22(19,20)18-14-6-3-10(15)9-17-14/h3-6,8-9H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXULIYETSDTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
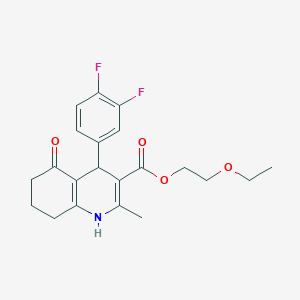
![methyl 2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5453150.png)
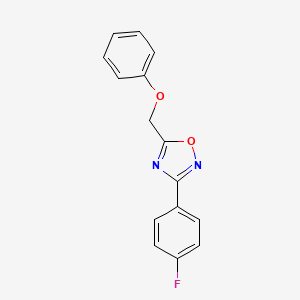
![N-phenyl-N'-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B5453165.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B5453170.png)
![2-(4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5453185.png)
![N-(5-chloropyridin-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5453189.png)
![ethyl 4-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5453190.png)

![(4aS*,8aR*)-6-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5453211.png)
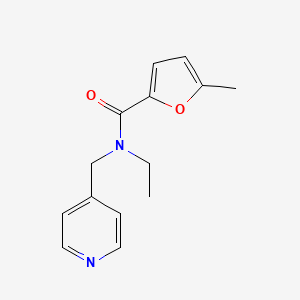
![Methyl 4-[(1Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-YL)-2-cyanoeth-1-EN-1-YL]benzoate](/img/structure/B5453216.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5453219.png)
